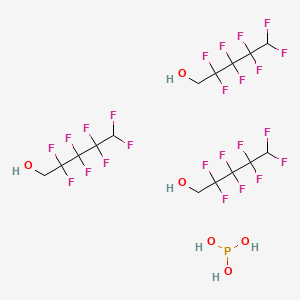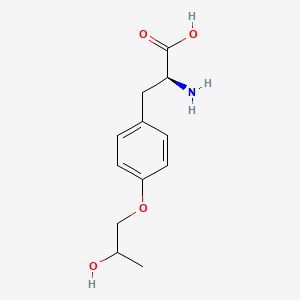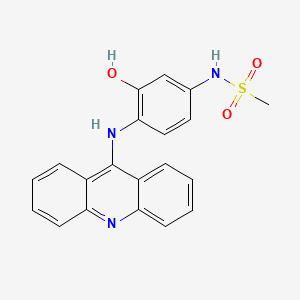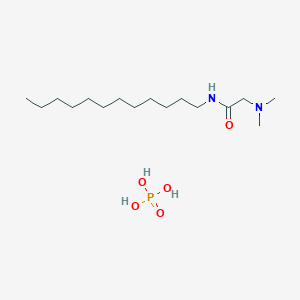![molecular formula C15H22N2O3 B14493753 N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide CAS No. 63480-94-4](/img/structure/B14493753.png)
N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide is a chemical compound with a complex structure that includes an amino group, a benzamide group, and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide typically involves multiple steps, starting with the preparation of the dioxolane ring. The dioxolane ring can be synthesized through a reaction involving 1,3-dioxolane and appropriate reagents under controlled conditions These reactions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound .
Applications De Recherche Scientifique
N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzamide derivatives and dioxolane-containing molecules. Examples include:
- N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide analogs with different substituents on the benzamide or dioxolane ring .
- Other benzamide derivatives with similar structural features but different functional groups .
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features.
Propriétés
Numéro CAS |
63480-94-4 |
|---|---|
Formule moléculaire |
C15H22N2O3 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
N-[4-amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide |
InChI |
InChI=1S/C15H22N2O3/c1-15(19-10-11-20-15)13(8-5-9-16)17-14(18)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11,16H2,1H3,(H,17,18) |
Clé InChI |
LNEUVYPWOHZRIO-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C(CCCN)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)







![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)

